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Compound of Interest

Compound Name: 5,8-Difluoroquinolin-3-amine

Cat. No.: B13182691

Get Quote

Executive Summary & Chemical Identity
5,8-Difluoroquinolin-3-amine is a high-value heterocyclic building block.[1] Its specific

fluorination pattern (positions 5 and 8) modulates metabolic stability and lipophilicity, making it

a critical scaffold for optimizing structure-activity relationships (SAR) in drug discovery,

particularly for CK2 kinase inhibitors and gyrase-targeting antibacterials.

Chemical Specifications
Property Detail

CAS Number 1297654-77-3

IUPAC Name 5,8-difluoroquinolin-3-amine

Molecular Formula C₉H₆F₂N₂

Molecular Weight 180.15 g/mol

SMILES Nc1cc2c(F)ccc(F)c2nc1

Key Features
Electron-deficient aromatic core; 3-amino

handle for amide coupling/reductive amination.
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Market Analysis: Suppliers & Price Per Gram
Due to the difficulty of selectively fluorinating the quinoline ring at positions 5 and 8, this

compound is classified as a Tier 3 (Specialty/Custom) building block. It is rarely held in bulk

stock and typically requires a lead time of 2–4 weeks.

Commercial Availability & Pricing Model
Note: Prices are estimated based on Q1 2025 market data for research-grade purity (>95%).

Supplier
Category

Vendor
Examples

Availability
Est. Price (Per
Gram)

Lead Time

Primary Catalog BLD Pharm Stock/Lead $1,200 – $1,800 2–3 Weeks

Distributor
AmBeed /

Chemat
Lead ~$1,850 3–4 Weeks

Bulk/Custom
Arctom /

ChemScene
Custom

Inquire (Vol.

Discount)
4–6 Weeks

Procurement Strategy:

< 1 Gram: Purchase directly from primary catalog vendors (e.g., BLD Pharm) to save time.

> 5 Grams: The cost-per-gram is prohibitive (

150–$300/gram**.

Technical Deep Dive: Synthesis & Production
The commercial scarcity of 5,8-difluoroquinolin-3-amine arises from the challenge of

introducing the amine at the 3-position. The most robust, self-validating route utilizes 5,8-

difluoroquinoline-3-carboxylic acid (CAS: 1296951-06-8) as the starting material. This precursor

is more widely available and significantly cheaper.

Validated Synthesis Pathway (Curtius Rearrangement)
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The following workflow transforms the carboxylic acid into the amine via an acyl azide and

isocyanate intermediate. This method preserves the sensitive fluoro-substituents.

5,8-Difluoroquinoline-
3-carboxylic Acid

(CAS: 1296951-06-8)

Acyl Azide
Intermediate

DPPA, Et3N
t-BuOH, Reflux Isocyanate

Intermediate

Thermal
Rearrangement

(-N2)
5,8-Difluoroquinolin-

3-amine
(Target)

Hydrolysis
(HCl/Dioxane)

Click to download full resolution via product page

Figure 1: Synthetic pathway via Curtius Rearrangement. This route avoids harsh

nitration/reduction conditions that could affect the fluorinated ring.

Experimental Protocol: Conversion of Acid to Amine
Rationale: Direct nitration of 5,8-difluoroquinoline often yields a mixture of isomers. The

carboxylic acid route guarantees regioselectivity.

Step 1: Activation

Dissolve 5,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH).

Add Triethylamine (Et3N, 1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) under

nitrogen atmosphere.

Causality: DPPA converts the acid to the acyl azide in situ without isolating unstable acid

chlorides.

Step 2: Rearrangement (Curtius)

Heat the mixture to reflux (85°C) for 3–5 hours.

Monitor by LCMS for the disappearance of the starting material and formation of the Boc-

protected amine (intermediate).

Mechanism: The acyl azide undergoes thermal decomposition to an isocyanate, which is

immediately trapped by t-BuOH to form the tert-butyl carbamate (Boc-protected amine).

Step 3: Deprotection
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Cool to room temperature and concentrate in vacuo.

Resuspend the residue in 4M HCl in dioxane. Stir at room temperature for 2 hours.

Basify with NaHCO₃ to pH 8 and extract with Ethyl Acetate.

Yield: Expect 60–75% overall yield.

Validation: 1H NMR should show a broad singlet (NH2) approx. 5.5–6.0 ppm and loss of the

carboxylic proton.

Applications in Drug Discovery
The 5,8-difluoro motif is not merely decorative; it imparts specific electronic and steric

properties essential for high-affinity binding.

Kinase Inhibition (CK2):

3-Aminoquinolines mimic the ATP purine ring.

The 5,8-difluoro substitution alters the pKa of the quinoline nitrogen, enhancing hydrogen

bonding interactions within the kinase hinge region.

Reference: See Taylor & Francis studies on CK2 inhibitors derived from quinoline-3-

carboxylic acids [1].

Antibacterial Agents:

While traditional fluoroquinolones (e.g., Sparfloxacin) utilize the 3-carboxylic acid for

gyrase binding, 3-amino derivatives are exploring novel binding pockets to overcome

resistance.

The 5,8-difluoro pattern increases lipophilicity (LogP ~2.1), improving cell membrane

permeability in Gram-negative bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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